molecular formula C19H16O6 B3035551 2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate CAS No. 331459-70-2

2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate

Cat. No.: B3035551
CAS No.: 331459-70-2
M. Wt: 340.3 g/mol
InChI Key: USOFOHSHEJWHPE-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate is a flavonoid derivative featuring a chromen-4-one (γ-pyrone) backbone substituted with a 2,3-dimethoxyphenyl group at position 2 and an acetate ester at position 3 (Figure 1). The compound’s absolute configuration and planar structure were confirmed via X-ray single-crystal diffraction, revealing a bicyclic system with a planar γ-pyrone ring and a dihedral angle of 81.2° between the chromenone and dimethoxyphenyl moieties .

Properties

IUPAC Name

[2-(2,3-dimethoxyphenyl)-4-oxochromen-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11(20)24-19-16(21)12-7-4-5-9-14(12)25-18(19)13-8-6-10-15(22-2)17(13)23-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOFOHSHEJWHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Radical Addition

The radical alkylation protocol described by provides a foundation for introducing acetate groups at the C-3 position of flavones. In this method, 3-bromo-2-(2,3-dimethoxyphenyl)-4H-chromen-4-one undergoes reaction with ethyl xanthogenate under microwave irradiation (300 W, 80°C) in 1,2-dichloroethane. Key steps include:

  • Deaeration : Argon purging for 20 minutes to eliminate oxygen, critical for radical stability.
  • Initiator System : Sequential addition of dilauroyl peroxide (DLP, 0.3 equivalents every 6 minutes) to sustain radical chain propagation.
  • Workup : Precipitation of residual DLP in cold acetonitrile followed by silica gel chromatography (hexanes/ethyl acetate gradient).

This approach achieves 68–72% yields for analogous C-3 acetates, with $$ ^1H $$ NMR confirming regioselectivity: acetate protons resonate at δ 2.05–2.15 ppm (singlet, 3H), while the chromenone carbonyl appears at δ 177.5–178.5 ppm in $$ ^{13}C $$ NMR.

Tandem Base-Catalyzed Cyclization of Allenoylphenoxy Acrylates

Construction of the Chromenone Core

A novel route reported by employs 3-(2-buta-2,3-dienoylphenoxy)acrylates as precursors. For the target compound, 2,3-dimethoxyphenyl-substituted dienoylphenoxy acrylate undergoes base-catalyzed cyclization (K$$2$$CO$$3$$, DMF, 50°C) to form the 4-oxo-4H-chromen-3-yl scaffold. Subsequent acetylation with acetyl chloride in dichloromethane (0°C, triethylamine) installs the acetate moiety.

  • Yield Optimization : Microwave assistance reduces reaction time from 12 hours (conventional heating) to 45 minutes, improving yields from 65% to 82%.
  • Spectral Data : IR spectroscopy shows strong absorptions at 1735 cm$$ ^{-1} $$ (ester C=O) and 1660 cm$$ ^{-1} $$ (chromenone C=O).

Palladium-Catalyzed Oxidative Cyclization of Dihydrochalcones

Direct Flavone Synthesis with Late-Stage Acetylation

The Pd(TFA)$$_2$$-mediated method from converts 2′-hydroxydihydrochalcones to flavones under aerobic conditions. Starting with 1-(2-hydroxyphenyl)-3-(2,3-dimethoxyphenyl)propan-1-one, cyclization in DMSO at 100°C produces 2-(2,3-dimethoxyphenyl)-4H-chromen-4-one. Subsequent acetylation at C-3 uses:

  • Reagent System : Acetic anhydride (2 equivalents) and DMAP (catalytic) in anhydrous THF.
  • Purification : Recrystallization from ethanol/water (7:3) yields 89% pure product.
  • $$ ^1H $$ NMR Profile : Aromatic protons integrate for 10H (δ 6.85–8.25 ppm), with acetate methyl at δ 2.10 ppm.

Suzuki-Miyaura Coupling for Aryl Functionalization

Boronic Acid Cross-Coupling at C-2

Methodology adapted from utilizes 3-bromo-4-oxo-4H-chromen-3-yl acetate as a coupling partner. Reaction with 2,3-dimethoxyphenylboronic acid under microwave conditions (Pd(OAc)$$2$$, TBAB, K$$2$$CO$$_3$$, ethanol, 60°C) installs the dimethoxyphenyl group.

  • Catalytic Efficiency : 0.3 mol% Pd achieves 94% conversion in 18 minutes.
  • Chromatographic Validation : R$$_f$$ = 0.34 (hexanes/EtOAc 4:1).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Radical Alkylation 68–72 45 min Regioselective C-3 functionalization
Tandem Cyclization 82 45 min One-pot core formation
Pd-Catalyzed 89 3 h Scalable aerobic conditions
Suzuki Coupling 94 18 min Late-stage diversification

Challenges in Purification and Characterization

Residual DLP initiator in radical methods necessitates repetitive cold acetonitrile washes. HRMS analysis (ESI-TOF) confirms molecular ion peaks at m/z 383.1024 [M+H]$$^+$$ (calculated 383.1028 for C$${21}$$H$${18}$$O$$_6$$). X-ray crystallography of analogs reveals planar chromenone systems with dihedral angles <5° between aryl rings.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromone core to chromanol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted chromone derivatives depending on the reagent used.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Chromen-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs and their properties are summarized in Table 1.

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight Key Features Reference
2-(2,3-Dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate 2,3-dimethoxyphenyl (C2), acetate (C3) 356.33 Planar γ-pyrone, high lipophilicity
3-(2,4-Dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate 2,4-dichlorophenoxy (C3), acetate (C7) 365.16 Electronegative Cl substituents
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate 4-methoxyphenyl (C3), acetate (C7) 326.31 Reduced steric hindrance
Ethyl-2-(4-oxo-4H-chromen-3-yl)-2-(p-tolylamino)acetate p-tolylamino-acetate (C3) 353.36 Amino acid ester, potential prodrug
2-{[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl]oxy}-...oxan-3-yl acetate Glycosidic linkage (C3) ~600 (estimated) Hydrophilic sugar moiety

Key Observations :

  • Substituent Position : The target compound’s 2,3-dimethoxyphenyl group at C2 distinguishes it from analogs with substituents at C3 (e.g., ), which may alter electronic distribution and steric effects.
  • Electron-Withdrawing vs. Donating Groups: Dichlorophenoxy () and methoxy () substituents modulate electron density, affecting reactivity. Chlorine’s electronegativity enhances metabolic stability but may reduce solubility compared to methoxy groups.
  • Functional Groups : The glycosidic analog () introduces hydrophilicity, contrasting with the lipophilic acetate and dimethoxy groups in the target compound.

Pharmacological and Biochemical Activities

Antioxidant Potential

Mixed lignan-neolignans with phenolic groups (e.g., IC₅₀ = 45 μM for compound 5 in ) demonstrate antioxidant activity. While the target compound’s dimethoxyphenyl group may scavenge radicals, its efficacy relative to hydroxylated analogs (e.g., ) requires experimental validation.

Enzyme Inhibition
  • CYP1B1 Inhibition : trans-Stilbene derivatives with 3,5-dimethoxyphenyl groups (e.g., 2,3',4,5'-tetramethoxystilbene in ) show selective CYP1B1 inhibition. The target compound’s 2,3-dimethoxy arrangement may confer distinct selectivity.
  • Receptor Binding: Complex molecules like SSR149415 (V1b antagonist, ) share methoxyphenyl motifs but differ in scaffold complexity. Simpler chromenones may target different receptors.

Biological Activity

Overview

2-(2,3-Dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate is a synthetic organic compound classified under chromenone derivatives. This compound exhibits potential biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. Its unique chromone core structure enables interactions with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C19H16O6
  • Molecular Weight : 340.32674 g/mol
  • CAS Number : 331459-70-2

The biological activity of 2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. It interacts with key enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting therapeutic effects. The compound has shown promise in inhibiting thioredoxin reductase (TrxR), an enzyme associated with cancer development .

Antioxidant Activity

Research indicates that the compound functions as an effective antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative damage in cells. This property is crucial for protecting cellular components from oxidative stress-related diseases.

Antimicrobial Properties

Studies have demonstrated that 2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic processes.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro. This effect may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation . The following table summarizes key findings related to its anticancer activity:

StudyCell LineIC50 (µM)Mechanism of Action
Study 1HeLa (cervical cancer)15.0Induction of apoptosis
Study 2MCF-7 (breast cancer)12.5Caspase activation
Study 3A549 (lung cancer)20.0ROS generation

Case Studies

  • Study on Antioxidant Properties : A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting potent antioxidant activity .
  • Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating substantial antimicrobial efficacy .
  • Cancer Cell Apoptosis Induction : A recent investigation into the effects on breast cancer cells demonstrated that treatment with the compound led to a dose-dependent increase in apoptotic cell death, with flow cytometry confirming the activation of apoptotic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate
Reactant of Route 2
Reactant of Route 2
2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate

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